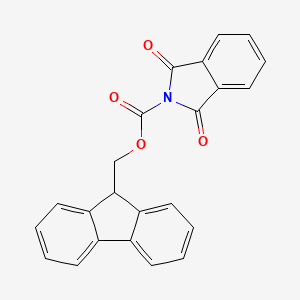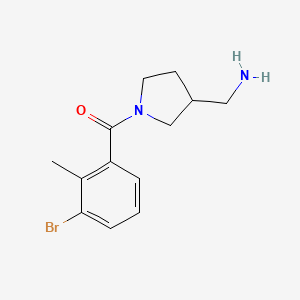
(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an aminomethyl group, and a brominated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Bromination of the Aromatic Ring: The aromatic ring is brominated using bromine or other brominating agents under controlled conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the brominated aromatic compound under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Aminomethyl)pyrrolidin-1-yl)(3-chloro-2-methylphenyl)methanone
- (3-(Aminomethyl)pyrrolidin-1-yl)(3-fluoro-2-methylphenyl)methanone
- (3-(Aminomethyl)pyrrolidin-1-yl)(3-iodo-2-methylphenyl)methanone
Uniqueness
Compared to its analogs, (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(3-bromo-2-methylphenyl)methanone |
InChI |
InChI=1S/C13H17BrN2O/c1-9-11(3-2-4-12(9)14)13(17)16-6-5-10(7-15)8-16/h2-4,10H,5-8,15H2,1H3 |
InChI Key |
DZQHGTPMWZUGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


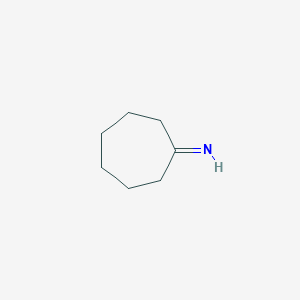


![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
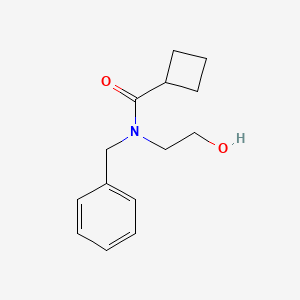

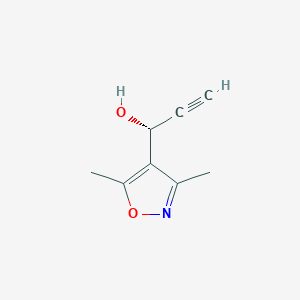
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
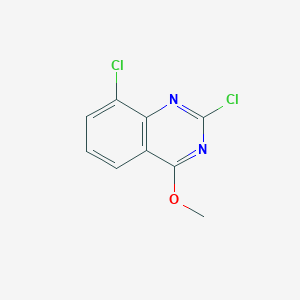
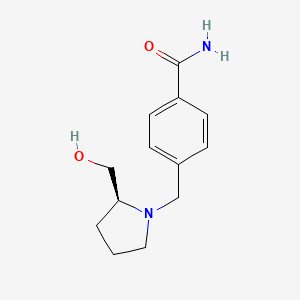

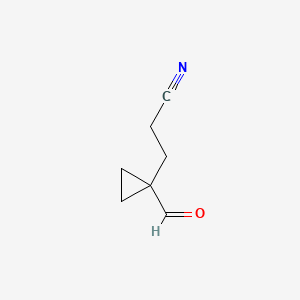
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
